Cas no 54749-91-6 (N-Denitroso-N’-nitroso Lomustine)

N-Denitroso-N’-nitroso Lomustine structure
54749-91-6 structure
Product Name:N-Denitroso-N’-nitroso Lomustine
CAS No:54749-91-6
MF:C9H16ClN3O2
MW:233.695240974426
CID:838172
PubChem ID:3041706
Update Time:2025-05-16

N-Denitroso-N’-nitroso Lomustine Chemical and Physical Properties

Names and Identifiers

    • Lomustine Impurity D
    • N-Denitroso-N’-nitroso Lomustine
    • N-Denitroso-N'-nitroso Lomustine
    • 3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea
    • N′-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea
    • (Chloro-2 ethyl)-1 cyclohexyl-3 nitroso-3 uree [French]
    • 3PU8X9N1UI
    • ICIG 1776
    • ISOMUSTINE [USP IMPURITY]
    • UNII-3PU8X9N1UI
    • SCHEMBL504180
    • 3-Nitroso-1-(2-chloro-ethyl)-3-cyclohexyl-urea
    • 1-(2-Chloroethyl)-3-cyclohexyl-3-nitrosourea
    • UREA, N'-(2-CHLOROETHYL)-N-CYCLOHEXYL-N-NITROSO-
    • Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-
    • N'-(2-CHLOROETHYL)-N-CYCLOHEXYL-N-NITROSOUREA
    • 54749-91-6
    • DS-016518
    • DTXSID30203209
    • (Chloro-2 ethyl)-1 cyclohexyl-3 nitroso-3 uree
    • Lomustine Related Compound D
    • chloroethyl-cyclohexyl-nitrosourea
    • Inchi: 1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)
    • InChI Key: IGMMTYZWNUSEEU-UHFFFAOYSA-N
    • SMILES: ClCCNC(N(C1CCCCC1)N=O)=O

Computed Properties

  • Exact Mass: 233.09300
  • Monoisotopic Mass: 233.0931045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 73 °C (decomposition)
  • Solubility: Very slightly soluble (0.51 g/l) (25 º C),
  • PSA: 65.26000
  • LogP: 2.45530

N-Denitroso-N’-nitroso Lomustine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

N-Denitroso-N’-nitroso Lomustine Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-Denitroso-N’-nitroso Lomustine Production Method

Additional information on N-Denitroso-N’-nitroso Lomustine

Comprehensive Analysis of N-Denitroso-N’-nitroso Lomustine (CAS No. 54749-91-6): Properties, Applications, and Research Insights

N-Denitroso-N’-nitroso Lomustine (CAS No. 54749-91-6) is a chemically modified derivative of lomustine, a compound historically studied for its potential applications in biomedical research. This article delves into the molecular structure, synthesis pathways, and current scientific interest surrounding this compound, while addressing frequently asked questions and trending topics in the field.

The compound's unique denitroso-nitroso functional groups contribute to its distinct reactivity profile, making it a subject of interest in organic chemistry and pharmacological research. Researchers have explored its potential as a precursor or intermediate in the development of novel small-molecule therapeutics, particularly in studies targeting specific biochemical pathways.

Recent advancements in cancer research and neurodegenerative disease studies have reignited interest in nitroso-compounds like N-Denitroso-N’-nitroso Lomustine. Its mechanism of action, involving selective modulation of cellular processes, aligns with current trends in precision medicine and targeted drug delivery systems. However, it's crucial to note that this compound remains primarily a research chemical with no approved therapeutic applications to date.

From a chemical synthesis perspective, 54749-91-6 presents interesting challenges due to the stability requirements of its nitroso groups. Modern green chemistry approaches have been investigated to optimize its production, reducing environmental impact while maintaining yield efficiency – a topic frequently searched in academic databases and patent literature.

Analytical characterization of N-Denitroso-N’-nitroso Lomustine typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods help researchers understand its purity, stability under various conditions, and potential degradation products – information highly sought after in pharmaceutical quality control forums.

The compound's structure-activity relationship (SAR) has been a focus of computational chemistry studies, with molecular docking simulations predicting potential biological targets. This aligns with current interests in AI-driven drug discovery and in silico screening methodologies that dominate contemporary medicinal chemistry discussions.

Safety considerations for handling 54749-91-6 follow standard laboratory protocols for nitroso compounds, with particular attention to light sensitivity and thermal stability. These operational guidelines frequently appear in chemical safety databases and laboratory best practice resources.

Ongoing research explores the potential of N-Denitroso-N’-nitroso Lomustine derivatives in addressing drug resistance challenges, a hot topic in antibiotic development and oncology research. Its unique chemical architecture offers possibilities for creating novel analogs with improved selectivity profiles.

The compound's patent landscape reveals interesting developments, particularly in intellectual property related to chemical intermediates and process chemistry. These aspects are frequently searched by professionals in pharmaceutical law and technology transfer sectors.

Environmental fate studies of nitroso-containing compounds like 54749-91-6 have gained attention due to increasing regulatory focus on green pharmaceuticals. Research into biodegradation pathways and ecotoxicology profiles addresses common queries from environmental health specialists.

From a market perspective, N-Denitroso-N’-nitroso Lomustine remains a niche research chemical, primarily supplied to academic institutions and pharmaceutical R&D departments. Its pricing and availability trends are monitored by laboratory procurement professionals through specialized chemical market reports.

The compound's potential in combination therapies represents an emerging research direction, particularly in studies examining synergistic effects with other bioactive molecules. This reflects broader trends in polypharmacology and drug cocktail approaches.

Quality standards for 54749-91-6 reference materials have become more stringent, driven by demands for reproducible research in drug discovery. This has led to improved analytical reference standards and certified materials in the market.

Future research directions for N-Denitroso-N’-nitroso Lomustine may explore its potential in prodrug design or as a chemical biology probe, areas that consistently generate discussion in scientific conferences and research publications.

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